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Compound of Interest

Compound Name: Isobutylquinoleine

Cat. No.: B1585459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of computational

chemistry methods to the study of isobutylquinoline. While direct computational studies on

isobutylquinoline are limited in publicly available literature, this document extrapolates from

established computational methodologies for quinoline and its derivatives to provide a robust

framework for researchers. The guide covers theoretical foundations, practical methodologies,

and potential applications, offering valuable insights for professionals in medicinal chemistry

and computational sciences.

Physicochemical Properties of Isobutylquinoline
Quantitative data for isobutylquinoline is summarized in the table below. This information is

crucial for parameterizing computational models and for the physicochemical characterization

of the compound. The primary isomer discussed is 6-isobutylquinoline.
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Property Value Source(s)

Chemical Name 6-Isobutylquinoline [1]

Synonyms
IBQ; 6-(2-

Methylpropyl)quinoline
[1]

CAS Number 68198-80-1 [1][2][3]

Molecular Formula C₁₃H₁₅N [1][3][4]

Molecular Weight 185.26 g/mol [1][4]

Appearance Pale yellow to amber liquid [1][2]

Boiling Point
294-295 °C at 760 mmHg

(est.)
[2]

Density 1.011 g/cm³ [3]

Vapor Pressure 0.00097 mmHg at 20°C [3]

Flash Point 137 °C (278.6 °F) [3][5]

logP (o/w) 4.09 [3]

Experimental Protocols
The synthesis and characterization of isobutylquinoline are foundational for both experimental

and computational validation.

2.1. Synthesis: The Skraup Reaction

Isobutylquinoline can be synthesized via the Skraup synthesis.[3] This reaction involves

heating an aniline derivative with glycerol, a dehydrating agent (such as sulfuric acid), and an

oxidizing agent.[6][7]

Protocol for Skraup Synthesis of Isobutylquinoline:

Reactant Preparation: A mixture of p-isobutylaniline, glycerol, and a mild oxidizing agent

(e.g., nitrobenzene) is prepared.
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Acid Catalyst: Concentrated sulfuric acid is carefully added to the mixture. The reaction is

highly exothermic and may require moderation, for instance, by the addition of ferrous

sulfate.[6][8]

Heating: The mixture is heated. Glycerol dehydrates to form acrolein, which then undergoes

a conjugate addition with the aniline derivative.[7][9]

Cyclization and Dehydration: The intermediate undergoes acid-catalyzed cyclization and

dehydration to form dihydroisoquinoline.

Oxidation: The dihydroisoquinoline is oxidized by the oxidizing agent to yield

isobutylquinoline.[8]

Purification: The final product is purified using standard techniques such as distillation or

chromatography.

2.2. Spectroscopic Characterization

Once synthesized, the structure and purity of isobutylquinoline are confirmed using various

spectroscopic techniques. While specific experimental spectra for isobutylquinoline are not

readily available in the cited literature, the general protocols are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to

elucidate the chemical structure, including the position of the isobutyl group on the quinoline

ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional

groups and the fingerprint region of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about

the electronic transitions within the molecule.

Computational Methodologies
A variety of quantum chemical methods can be employed to study isobutylquinoline. The

choice of method depends on the desired accuracy and computational cost.

3.1. Density Functional Theory (DFT) Calculations
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DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy

and computational efficiency for studying the electronic structure of molecules.[10]

Typical DFT Protocol for Isobutylquinoline:

Geometry Optimization: The molecular geometry of isobutylquinoline is optimized to find the

lowest energy conformation. A common approach is to use the B3LYP functional with a basis

set such as 6-311G(d,p).[11][12]

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to

confirm that the optimized structure corresponds to a true minimum on the potential energy

surface (i.e., no imaginary frequencies). These calculations also provide theoretical IR

spectra.

Calculation of Molecular Properties: A range of electronic and structural properties can be

calculated, including:

Optimized Geometries: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: Dipole moments, HOMO-LUMO energy gaps, and molecular

electrostatic potential (MEP) maps.[13]

Spectroscopic Properties: Theoretical NMR, IR, and UV-Vis spectra can be predicted and

compared with experimental data.[11][12]

3.2. Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and

affinity of a small molecule to a macromolecular target, such as a protein.[10]

General Molecular Docking Protocol for Isobutylquinoline:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained

from a repository like the Protein Data Bank (PDB). The structure of isobutylquinoline is

optimized using DFT.
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Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding

pose of isobutylquinoline within the active site of the receptor.[14] The program samples

different conformations and orientations of the ligand and scores them based on a scoring

function.

Analysis of Binding Interactions: The predicted binding poses are analyzed to identify key

interactions, such as hydrogen bonds and hydrophobic interactions, between

isobutylquinoline and the protein residues. The binding energy is also calculated to estimate

the binding affinity.[15]

Mandatory Visualizations
4.1. Skraup Synthesis of Isobutylquinoline
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Caption: Reaction pathway for the Skraup synthesis of isobutylquinoline.
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4.2. Computational Workflow for Studying Isobutylquinoline
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Caption: Integrated workflow for computational studies of isobutylquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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